2-Cyclohexylbenzene-1,4-diol

Overview

Description

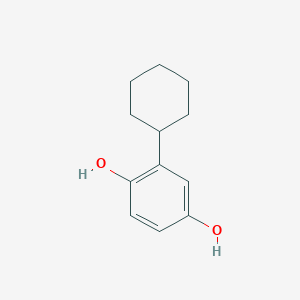

2-Cyclohexylbenzene-1,4-diol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . It is characterized by a benzene ring substituted with a cyclohexyl group and two hydroxyl groups at the 1 and 4 positions. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclohexylbenzene-1,4-diol can be synthesized through several methods. One common approach involves the cyclohexylation of hydroquinone. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylbenzene-1,4-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexylhydroquinone.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of cyclohexylbenzoquinone.

Reduction: Formation of cyclohexylhydroquinone.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Cyclohexylbenzene-1,4-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-Cyclohexylbenzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

- Cyclohexylhydroquinone

- Cyclohexylbenzoquinone

- Cyclohexylphenol

Comparison: 2-Cyclohexylbenzene-1,4-diol is unique due to the presence of both hydroxyl groups and a cyclohexyl group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds. For example, cyclohexylhydroquinone lacks the second hydroxyl group, which affects its oxidation potential and reactivity in substitution reactions .

Biological Activity

2-Cyclohexylbenzene-1,4-diol, with a molecular formula of CHO and a molecular weight of 192.26 g/mol, is an organic compound noted for its diverse biological activities. This compound features two hydroxyl groups positioned at the 1 and 4 positions on a benzene ring, which contribute to its unique chemical properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyl groups can form hydrogen bonds and engage in hydrophobic interactions due to the cyclohexyl group. These interactions can modulate enzyme activity and influence protein interactions, leading to potential inhibitory or activating effects on various biological pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for neutralizing free radicals and reducing oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory conditions.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. For instance, it has been shown to inhibit certain oxidases and hydrolases, which could be beneficial in therapeutic contexts where enzyme regulation is desired.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | CHO | Two hydroxyl groups at positions 1 and 4 |

| Cyclohexylhydroquinone | CHO | Lacks one hydroxyl group; different reactivity |

| Cyclohexylbenzoquinone | CHO | Oxidized form; higher reactivity due to quinone structure |

This table highlights the distinctiveness of this compound due to its specific arrangement of functional groups.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 10 µM, demonstrating its potential as a natural antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). The findings revealed that treatment with this compound led to a decrease in IL-6 and TNF-alpha levels by approximately 40%, suggesting its efficacy in modulating inflammatory responses.

Q & A

Basic Research Questions

Q. Q1. What are the recommended methods for synthesizing 2-cyclohexylbenzene-1,4-diol with high purity, and how can intermediates be characterized?

Answer:

- Synthesis Optimization: Use Pd-catalyzed cross-coupling reactions or electrophilic substitution to introduce the cyclohexyl group to the benzene-1,4-diol scaffold. Monitor reaction progress via HPLC or GC-MS to identify intermediates.

- Characterization: Employ -NMR and -NMR to confirm regioselectivity. Mass spectrometry (HRMS) and FT-IR can validate functional groups and molecular weight. For crystalline intermediates, X-ray diffraction (XRD) provides structural confirmation .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol improves purity (>95%).

Q. Q2. How can researchers safely handle this compound in laboratory settings?

Answer:

- Safety Protocols: Wear nitrile gloves, protective eyewear, and lab coats. Conduct reactions in a fume hood to avoid inhalation. Use closed systems for volatile intermediates.

- Waste Management: Segregate organic waste containing the compound and dispose via licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .

- Spill Response: Absorb spills with inert materials (e.g., vermiculite) and place in sealed containers for disposal.

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of this compound in organometallic catalysis?

Answer:

- Reaction Pathways: The cyclohexyl group’s steric bulk influences regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the diol’s hydroxyl groups may coordinate to Pd, stabilizing intermediates.

- Kinetic Studies: Use DFT calculations to model transition states. Experimental validation via kinetic isotope effects (KIEs) or in-situ IR spectroscopy tracks intermediate formation .

- Case Study: In Heck-Matsuda reactions, similar diols (e.g., cis-2-butene-1,4-diol) require ligand-free Pd systems in flow reactors to suppress nanoparticle formation, suggesting analogous strategies for cyclohexyl derivatives .

Q. Q4. How does the cyclohexyl substituent affect the compound’s adsorption behavior at electrochemical interfaces?

Answer:

- Experimental Design: Study adsorption at Hg-electrode interfaces using electrocapillary measurements in NaF/NaSO solutions. Compare with butane-1,4-diol ( ).

- Data Interpretation: Analyze capacitance-potential curves. On the negative side of the adsorption maximum, Langmuir isotherms apply (congruent adsorption). On the positive side, non-congruent isotherms suggest multilayer formation .

- Impact of Substituent: The hydrophobic cyclohexyl group may reduce surface coverage compared to linear diols, altering interfacial tension.

Q. Q5. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Methodology:

- Docking Studies: Use AutoDock Vina to screen derivatives against target proteins (e.g., tyrosinase or cytochrome P450).

- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity data.

- MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent.

- Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity). For example, trifluoromethyl analogs show enhanced pharmacokinetics, suggesting cyclohexyl derivatives may improve metabolic stability .

Q. Q6. What strategies resolve contradictions in reported thermodynamic properties of this compound?

Answer:

- Data Reconciliation:

- Solubility Discrepancies: Re-measure in standardized solvents (e.g., DMSO, water) using shake-flask methods.

- Thermal Stability: Differential scanning calorimetry (DSC) under inert gas (N) identifies decomposition points.

- Collaborative Studies: Cross-validate data with independent labs. For polyol systems, discrepancies often arise from impurities or hydration states .

Q. Methodological Frameworks

Table 1. Comparison of Adsorption Parameters for Diols at Hg Interfaces

Properties

IUPAC Name |

2-cyclohexylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSZCGYPHRJEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324905 | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4197-75-5 | |

| Record name | 4197-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.